molecular formula C19H24ClN3O4S2 B2625543 6-Ethyl-2-(2-(ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1216870-89-1

6-Ethyl-2-(2-(ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No.: B2625543
CAS No.: 1216870-89-1
M. Wt: 457.99
InChI Key: RENCOOPNKBEZFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This product is 6-Ethyl-2-(2-(ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride, a high-purity chemical compound intended for research applications. The compound is a derivative of the tetrahydrothieno[2,3-c]pyridine scaffold, a structure of significant interest in medicinal chemistry and drug discovery for its potential to interact with various biological targets. While a closely related isomer with the ethylsulfonyl group at the 3-position of the benzamido ring is documented with the CAS number 1215474-15-9 and a molecular formula of C19H24ClN3O4S2 , this specific compound offers a distinct structural configuration for investigative purposes. Researchers can utilize this compound as a key building block or intermediate in the synthesis of more complex molecules, or as a pharmacological tool for probing structure-activity relationships. It is supplied with a guaranteed purity of 90% or higher, ensuring consistency and reliability for your experimental work. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

6-ethyl-2-[(2-ethylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S2.ClH/c1-3-22-10-9-12-14(11-22)27-19(16(12)17(20)23)21-18(24)13-7-5-6-8-15(13)28(25,26)4-2;/h5-8H,3-4,9-11H2,1-2H3,(H2,20,23)(H,21,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RENCOOPNKBEZFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=CC=C3S(=O)(=O)CC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Ethyl-2-(2-(ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a complex organic compound belonging to the class of thienopyridines. Its structure features a thieno[2,3-c]pyridine core, which includes sulfur and nitrogen atoms. This compound has garnered attention due to its potential biological activities and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H22ClN3O4S2C_{18}H_{22}ClN_{3}O_{4}S_{2} with a molecular weight of 444.0 g/mol. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various biological and chemical applications.

PropertyValue
Molecular FormulaC18H22ClN3O4S2C_{18}H_{22}ClN_{3}O_{4}S_{2}
Molecular Weight444.0 g/mol
SolubilitySoluble in water
CAS Number1329862-18-1

Research indicates that compounds with similar thienopyridine structures exhibit diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects. The specific mechanism of action for this compound is still under investigation; however, it is hypothesized to interact with various molecular targets within biological systems.

Case Studies

  • Anti-Cancer Activity : A study explored the anti-cancer properties of thienopyridine derivatives and found that they could inhibit tumor growth in vitro by inducing apoptosis in cancer cells. The specific activity of this compound remains to be quantified but parallels have been drawn from related compounds.
  • Anti-Inflammatory Effects : Another research highlighted the potential of thienopyridine derivatives in reducing inflammation markers in animal models. The compound's ability to modulate inflammatory pathways may contribute to its therapeutic potential.
  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains. Further research is needed to establish its efficacy and mechanism against pathogens.

Research Findings

Recent investigations into the biological activities of thienopyridine derivatives have revealed promising results:

  • In vitro studies show that these compounds can effectively inhibit specific enzymes involved in cancer progression.
  • In vivo studies indicate potential for reduced tumor size and improved survival rates in animal models treated with related compounds.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Bioactivity Trends

The following table summarizes key analogs, their substituents, and reported activities:

Compound Name Position 6 Position 2 Substitution Position 3 Bioactivity Source
Target Compound Ethyl 2-(Ethylsulfonyl)benzamido Carboxamide Inferred: Potential antiplatelet/TNF-α inhibition (based on analogs)
Ethyl 6-isopropyl-2-(2-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride Isopropyl 2-Phenoxybenzamido Ethyl carboxylate No explicit bioactivity reported; structural focus on solubility modulation
Ethyl 6-benzyl-2-(3,4-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride Benzyl 3,4-Dimethoxybenzamido Ethyl carboxylate Inferred: Possible CNS activity (similar to benzyl-substituted analogs)
C1 (Unspecified thieno-tetrahydro pyridine derivative) Superior antiplatelet activity vs. ticlopidine in rat models
Novel 4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives (e.g., TNF-α inhibitors) Variable Aromatic/heterocyclic substitutions Variable Potent TNF-α inhibition (IC₅₀: 10–100 nM in rat whole blood)
Key Observations:

Benzyl () may enhance CNS penetration but risks off-target interactions . Isopropyl () increases hydrophobicity, possibly reducing aqueous solubility .

Position 2 Modifications: The 2-(ethylsulfonyl)benzamido group in the target compound introduces a strong electron-withdrawing sulfonyl moiety, which may enhance binding affinity to targets like P2Y₁₂ (antiplatelet) or TNF-α-converting enzyme (TACE) . Phenoxy () and dimethoxy () groups prioritize π-π stacking or hydrogen bonding, respectively.

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